REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]#[N:11].[CH:12](OCC)=[O:13]>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[CH:12][OH:13])[C:10]#[N:11]
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)CC#N
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was further heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
subjected to filtration
|
Type
|
WASH
|
Details
|
After washing with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the sodium salt collected by filtration
|
Type
|
ADDITION
|
Details
|
was added to 130 ml of distilled water, and 9 ml of acetic acid
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
TEMPERATURE
|
Details
|
under cooling at 0° C
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
FILTRATION
|
Details
|
Then, the formed precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
It was dried
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(C#N)=CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.7 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |